2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 3-fluorobenzaldehyde in the presence of ethanol and catalytic amounts of glacial acetic acid under reflux conditions . The reaction mixture is then cooled to room temperature, filtered, and allowed to stand, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophilic reagents to form substituted derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as pyrazoles and triazoles when reacted with appropriate reagents.
Condensation Reactions: It can undergo condensation with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include aldehydes, ketones, and other electrophilic reagents. The major products formed from these reactions are heterocyclic compounds and Schiff bases .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: It has been evaluated for its ability to inhibit enzymes such as topoisomerase, which are crucial for DNA replication.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes by binding to their active sites, thereby preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide can be compared with other similar compounds such as:
- 2-(2-Fluorobiphenyl-4-yl)-N-substituted hydrazinecarbothioamide
- 2-(Bis(4-fluorophenyl)methylene)hydrazine-1-carbothioamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
2107-15-5 |
---|---|
Molekularformel |
C8H8FN3S |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
[(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI-Schlüssel |
HPLRKDWFIJZYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.